Pentenylmorpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-pent-1-enylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-5-10-6-8-11-9-7-10/h4-5H,2-3,6-9H2,1H3 |
InChI Key |
WOXMXYYZKGMTFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CN1CCOCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Pentenylmorpholine and Its Advanced Derivatives
Stereoselective and Asymmetric Synthesis Approaches for Pentenylmorpholine Scaffolds
The creation of stereochemically defined centers within the morpholine (B109124) ring is crucial for the development of novel therapeutic agents. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of substituted morpholines, which are directly applicable to the synthesis of chiral this compound.
Enantioselective and Diastereoselective Synthesis of Chiral Pentenylmorpholines
The enantioselective synthesis of C2-functionalized morpholines, such as those bearing a pentenyl group, can be achieved through organocatalytic approaches. nih.govnih.gov One such strategy involves the asymmetric α-chlorination of an aldehyde, followed by reduction and subsequent cyclization with a suitable amino alcohol. This method allows for the preparation of N-benzyl protected morpholines with chiral substituents at the C2 position in good to excellent enantiomeric excess (% ee). nih.gov
For the synthesis of diastereomerically pure pentenylmorpholines, particularly those with substitution at other positions of the ring (e.g., C5), palladium-catalyzed hydroamination reactions have proven effective. This approach can be used for the stereoselective synthesis of trans-2,5-disubstituted morpholines. rsc.orgnih.gov The key step involves the intramolecular cyclization of an aminoalkene, which can be derived from the reaction of an enantiopure epoxide with an amino alcohol. nih.gov
Table 1: Representative Enantioselective and Diastereoselective Syntheses of Substituted Morpholines
| Starting Materials | Key Reaction | Product | Stereoselectivity |
| Aldehyde, N-Chlorosuccinimide, Amino alcohol | Organocatalytic α-chlorination/cyclization | C2-substituted morpholine | 55-98% ee nih.gov |
| Enantiopure epoxide, Amino alcohol | Ring opening/cyclization | trans-2,5-disubstituted morpholine | High diastereoselectivity nih.gov |
| Carbamate-protected aziridine (B145994), Unsaturated alcohol | Lewis acid-catalyzed ring opening/Pd-catalyzed hydroamination | 2,5-disubstituted morpholine | Single diastereomer rsc.org |
Chiral Auxiliary and Catalyst-Mediated Strategies for this compound Synthesis
Chiral auxiliaries offer a robust method for controlling stereochemistry during the synthesis of complex molecules. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, a chiral auxiliary can be temporarily incorporated to direct the stereochemical outcome of a key bond-forming reaction, after which it can be removed. wikipedia.org For instance, pseudoephedrine and its derivatives have been successfully employed as chiral auxiliaries in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids and other functional groups that can be precursors to chiral morpholines. harvard.edunih.gov
Catalyst-mediated strategies are at the forefront of modern asymmetric synthesis. frontiersin.orgnih.govnih.gov For the construction of chiral this compound, transition metal catalysts, often in conjunction with chiral ligands, are employed. For example, a catalytic asymmetric synthesis of 3-substituted morpholines has been developed using a tandem hydroamination and asymmetric transfer hydrogenation sequence. researchgate.net This approach utilizes a titanium catalyst for the initial cyclization of an aminoalkyne, followed by a ruthenium-catalyzed asymmetric reduction of the resulting cyclic imine to afford the chiral morpholine with high enantioselectivity. researchgate.net
Table 2: Chiral Auxiliary and Catalyst-Mediated Approaches to Chiral Heterocycles
| Strategy | Example | Key Features |
| Chiral Auxiliary | Pseudoephedrine-guided alkylation | High diastereoselectivity, recoverable auxiliary. nih.gov |
| Evans oxazolidinones | Formation of contiguous stereocenters. wikipedia.org | |
| Catalyst-Mediated | Ti-catalyzed hydroamination/Ru-catalyzed ATH | One-pot tandem reaction, high enantioselectivity (>95% ee). researchgate.net |
| Organocatalytic chlorocycloetherification | Access to morpholines with quaternary stereocenters. rsc.org |
Biocatalytic Routes to Enantiopure this compound Intermediates
Biocatalysis provides an environmentally benign and highly selective alternative for the synthesis of chiral building blocks. nih.govnih.govresearchgate.net Chiral amino alcohols are key intermediates in the synthesis of morpholines, and enzymes can be used to produce these precursors with high optical purity. frontiersin.orgresearchgate.net For instance, amine dehydrogenases have been engineered for the reductive amination of hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity (>99% ee). frontiersin.org
Furthermore, multi-enzyme cascade reactions are being developed for the efficient synthesis of complex chiral amino alcohols from simple starting materials. researchgate.net These biocatalytic strategies can provide access to enantiopure amino alcohols that can then be used in conventional chemical syntheses to construct the this compound scaffold.
Table 3: Biocatalytic Synthesis of Chiral Amino Alcohols
| Enzyme Class | Reaction Type | Substrate | Product | Selectivity |
| Amine Dehydrogenase (engineered) | Reductive amination | Hydroxy ketone | Chiral amino alcohol | >99% ee frontiersin.org |
| Transketolase/Transaminase | C-C bond formation/Amination | Glycolaldehyde, Pyruvate, Serine | Chiral amino diol | High stereoselectivity researchgate.net |
| D-Lactate Dehydrogenase/Formate Dehydrogenase | Asymmetric reduction | α-Keto acid | (R)-α-Hydroxy acid | >99.9% ee researchgate.net |
Functionalization Strategies for the Pentenyl Moiety
The pentenyl group of this compound is a versatile functional handle that can be modified to introduce molecular diversity. Olefin metathesis and hydrofunctionalization reactions are powerful tools for this purpose.
Olefin Metathesis for Diversification of Pentenyl Chain Length and Substitution
Olefin metathesis is a powerful carbon-carbon double bond forming reaction that has broad applications in organic synthesis. nih.govnih.govnih.gov Cross-metathesis (CM) of this compound with other olefins can be used to introduce a wide variety of functional groups and to alter the length and substitution pattern of the side chain. beilstein-journals.orgakshatrathi.comorganic-chemistry.orgillinois.edu Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly used for these transformations due to their high functional group tolerance. beilstein-journals.orgorganic-chemistry.org
While the nitrogen atom in the morpholine ring can potentially interfere with the catalyst, strategies such as using N-heterocyclic carbene (NHC) ligands with tuned steric and electronic properties can overcome this challenge. nih.govbeilstein-journals.org
Table 4: Olefin Cross-Metathesis for this compound Diversification
| This compound Derivative | Cross-Metathesis Partner | Catalyst | Potential Product |
| N-Protected 2-(pent-4-en-1-yl)morpholine | Acrylonitrile | Grubbs II or Hoveyda-Grubbs II | N-Protected 2-(6-cyanohex-4-en-1-yl)morpholine |
| N-Protected 2-(pent-4-en-1-yl)morpholine | Styrene | Grubbs II or Hoveyda-Grubbs II | N-Protected 2-(6-phenylhex-4-en-1-yl)morpholine |
| N-Protected 2-(pent-4-en-1-yl)morpholine | Methyl acrylate | Grubbs II or Hoveyda-Grubbs II | Methyl 7-(N-protected-morpholin-2-yl)hept-2-enoate |
Hydrofunctionalization Reactions on the Pentenyl Unsaturated Bond
The terminal double bond of the pentenyl group is amenable to a variety of hydrofunctionalization reactions, allowing for the introduction of new functional groups with predictable regioselectivity.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the terminal alkene, yielding a primary alcohol. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This provides a route to ω-hydroxyalkyl-substituted morpholines.
Wacker-Type Oxidation: The Wacker-Tsuji oxidation provides a method for the Markovnikov oxidation of the terminal alkene to a methyl ketone. mdma.chorganic-chemistry.orgnih.govlibretexts.org This transformation introduces a carbonyl group, which can serve as a site for further synthetic modifications.
Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the stereoselective introduction of an amino and a hydroxyl group across the double bond. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction can be used to generate vicinal amino alcohols on the side chain with high enantioselectivity.
Table 5: Hydrofunctionalization of the Pentenyl Moiety
| Reaction | Reagents | Product Functional Group | Regioselectivity |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) | Anti-Markovnikov wikipedia.org |
| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone (-C(O)CH₃) | Markovnikov organic-chemistry.org |
| Asymmetric Aminohydroxylation | OsO₄, Chiral Ligand, N-source | Vicinal Amino Alcohol (-CH(OH)CH(NHR)-) | Syn-addition organic-chemistry.org |
Allylic and Vinylic Functionalizations of this compound Derivatives
The pentenyl group in this compound provides a versatile handle for introducing molecular complexity through the functionalization of its double bond. Allylic C-H functionalization, in particular, represents a powerful, atom-economical strategy for creating new carbon-carbon and carbon-heteroatom bonds at the position adjacent to the double bond.
Recent advancements in catalysis have enabled the enantioselective functionalization of allylic C-H bonds in terminal alkenes, a category to which this compound belongs. escholarship.org A prominent strategy involves a one-pot, two-step process:
Palladium-Catalyzed Allylic C-H Oxidation : The terminal alkene is first oxidized under neutral conditions to form a linear allyl benzoate. This step avoids the use of harsh acids and selectively installs a temporary functional group. escholarship.orgresearchgate.net
Iridium-Catalyzed Allylic Substitution : The resulting intermediate undergoes a subsequent substitution reaction, catalyzed by an iridium complex. This allows for the introduction of a wide array of nucleophiles. escholarship.orgresearchgate.net
This dual catalytic system is highly effective for forming chiral products, achieving excellent yields and high enantioselectivity (up to 97% ee). escholarship.orgresearchgate.net The separation of the oxidation and functionalization steps broadens the scope of compatible nucleophiles, including those that would be sensitive to direct oxidative conditions. escholarship.org For a substrate like this compound, this would allow for the introduction of various nitrogen, oxygen, carbon, and sulfur nucleophiles at the allylic position of the pentenyl chain. escholarship.orgresearchgate.net
Beyond palladium and iridium, cobalt-catalyzed allylic functionalization has emerged as a sustainable alternative, utilizing a more earth-abundant metal. rsc.org These reactions, encompassing allylic substitution and nucleophilic allylation, provide additional routes to modify the pentenyl side chain. rsc.org The π-allylpalladium intermediate is a cornerstone of this chemistry, enabling direct C-H activation where an allylic hydrogen effectively serves as a leaving group, often in the presence of an oxidant to regenerate the active Pd(II) catalyst. rsc.org
The table below illustrates the potential scope of nucleophiles that could be applied to an activated this compound substrate, based on established methods for terminal alkenes. escholarship.org
| Nucleophile Class | Example Nucleophile | Potential Product Structure |
| Nitrogen | Alkylamines, Heterocycles | Allylamine (B125299) or N-allyl heterocycle derivative of this compound |
| Oxygen | Alcohols, Carboxylic Acids | Allyl ether or ester derivative of this compound |
| Carbon | Malonates, β-Ketoesters | C-C coupled derivative of this compound |
| Sulfur | Thiols | Allyl sulfide (B99878) derivative of this compound |
Morpholine Ring Functionalization and Derivatization
The morpholine ring itself offers multiple sites for derivatization, allowing for the fine-tuning of the molecule's properties. Key strategies include reactions at the nitrogen atom and, more recently, direct functionalization of the ring's C-H bonds.
While this compound is already an N-substituted morpholine, further reactions at the nitrogen are relevant for the synthesis of more complex derivatives starting from a nor-pentenylmorpholine precursor or for understanding potential side reactions.
N-Alkylation is a fundamental transformation for synthesizing tertiary amines. Traditional methods often involve the use of alkyl halides. researchgate.net More modern, catalytic approaches utilize alcohols as alkylating agents over heterogeneous catalysts, such as CuO–NiO/γ–Al2O3. researchgate.net This gas-solid phase reaction proceeds via a dehydrogenation-condensation-hydrogenation sequence and is effective for various primary alcohols. researchgate.net The efficiency of this process for producing N-alkylmorpholines is demonstrated by the high conversion rates and selectivities achieved. researchgate.net
The following table summarizes the results of N-alkylation of morpholine with various alcohols, a process analogous to the potential synthesis of substituted this compound derivatives.
| Alcohol | Temperature (°C) | Morpholine Conversion (%) | N-Alkylmorpholine Selectivity (%) |
| Methanol | 220 | 95.3 | 93.8 |
| Ethanol | 220 | 85.6 | 88.5 |
| Propan-1-ol | 220 | 72.3 | 82.3 |
| Butan-1-ol | 220 | 65.7 | 78.4 |
| Propan-2-ol | 220 | 45.3 | 66.8 |
| Data derived from studies on CuO–NiO/γ–Al2O3 catalyzed reactions. researchgate.net |
N-Acylation introduces a carbonyl group adjacent to the morpholine nitrogen, forming an amide. This transformation can significantly alter the electronic properties of the nitrogen atom. rsc.org Palladium-catalyzed protocols have been developed for one-pot N-demethylation/N-acylation sequences on complex alkaloids containing N-methyl groups. researchgate.net Such methods could be adapted for modifying this compound derivatives, for instance, by replacing an N-alkyl group with an N-acyl group to modulate biological activity or chemical reactivity. researchgate.net
Directly converting C-H bonds to C-C or C-heteroatom bonds is a highly sought-after transformation in modern organic synthesis. While the C-H bonds on the morpholine ring are typically considered unreactive, recent advances in catalysis have made their functionalization feasible. The positions adjacent to the ring oxygen (C-2 and C-6) and the nitrogen (C-3 and C-5) are potential targets. For N-heterocycles, C-H functionalization is often directed by the nitrogen atom, although achieving regioselectivity at positions distal to the heteroatom remains a challenge. nih.gov In the context of this compound, such methods could be used to install substituents directly onto the morpholine backbone, creating a new axis of structural diversity.
The nitrogen atom of the morpholine ring can act as a directing group to guide the functionalization of specific C-H bonds. This strategy is well-established for various heterocyclic systems. nih.gov For instance, in quinoline (B57606) chemistry, the ring nitrogen directs transition metal catalysts to activate C-H bonds at specific positions. mdpi.com While less explored for saturated rings like morpholine, the underlying principles could be applied. The nitrogen atom in this compound could coordinate to a metal center, bringing the catalyst into proximity with specific C-H bonds on either the morpholine ring or the pentenyl chain, thereby facilitating a site-selective reaction.
Novel Catalytic and Reagent-Based Syntheses of this compound
The construction of the this compound scaffold itself can be achieved through innovative catalytic methods that offer advantages in efficiency, selectivity, and sustainability over classical approaches.
Transition metal catalysis has revolutionized the formation of C-N bonds, providing powerful tools for the synthesis of N-substituted heterocycles like this compound. frontiersin.org Cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for coupling an amine (morpholine) with a halide (e.g., 5-bromopent-1-ene).
More advanced strategies focus on the direct coupling of alkenes with amines. Palladium-catalyzed hydroamination, for example, could potentially form this compound from morpholine and 1,4-pentadiene. Furthermore, transition metals like rhodium, ruthenium, and gold are known to catalyze a variety of transformations involving alkenes and amines that could be adapted for the synthesis of N-alkenyl heterocycles. mdpi.commdpi.com These reactions often proceed under mild conditions and tolerate a wide range of functional groups, making them highly valuable in modern synthetic chemistry. frontiersin.org The development of these catalytic systems continues to be an active area of research, promising more efficient and environmentally benign routes to molecules like this compound. liv.ac.uk
Organocatalytic Strategies in this compound Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. While direct organocatalytic N-alkenylation of morpholine is not extensively documented, related strategies for the formation of chiral amines with alkenyl substituents provide a conceptual framework for the synthesis of chiral this compound derivatives.
One prominent organocatalytic approach involves the asymmetric allylation of imines to produce chiral homoallylic amines. nih.govbeilstein-journals.orgnih.gov This methodology could be adapted to incorporate a morpholine moiety. The reaction typically employs a chiral organocatalyst, such as a derivative of BINOL (1,1'-bi-2-naphthol), to control the stereochemical outcome. For instance, the reaction of an imine with an allylboronic acid derivative in the presence of a chiral diol catalyst can yield homoallylic amines with high enantioselectivity. nih.gov
A general representation of this approach, which could be tailored for a this compound precursor, would involve the reaction of an appropriate imine with a pentenylboronic acid derivative. The choice of catalyst is crucial for achieving high yields and stereoselectivity. Schaus and co-workers pioneered the metal-free, asymmetric organocatalytic allylation of acylimines using chiral 3,3'-diaryl-BINOL catalysts, achieving high enantioselectivities (90–99% ee) and good yields (75–94%) across a range of substrates. nih.gov
Another relevant organocatalytic method is the N-allylic alkylation of enamides with Morita–Baylis–Hillman (MBH) carbonates, catalyzed by a Lewis base. rsc.org This reaction provides access to multifunctional products with moderate to high enantioselectivity (up to 92% ee). rsc.org Conceptually, an enamide incorporating a morpholine precursor could be reacted with a pentenyl-substituted MBH carbonate to introduce the desired alkenyl chain.
The table below summarizes representative results from an organocatalytic allylation study, demonstrating the potential of this strategy for creating chiral amine building blocks.
| Entry | Imine Substrate | Allylating Agent | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 1 | N-Benzoylbenzaldimine | Allylboronic acid pinacol (B44631) ester | (R)-3,3'-Ph2-BINOL (5) | 94 | 96 | nih.gov |
| 2 | N-Benzoyl(4-methoxy)benzaldimine | Allylboronic acid pinacol ester | (R)-3,3'-Ph2-BINOL (5) | 92 | 95 | nih.gov |
| 3 | N-Benzoyl(4-nitro)benzaldimine | Allylboronic acid pinacol ester | (R)-3,3'-Ph2-BINOL (5) | 85 | 99 | nih.gov |
| 4 | N-Benzoyl(2-naphthyl)methanimine | Allylboronic acid pinacol ester | (R)-3,3'-Ph2-BINOL (5) | 91 | 97 | nih.gov |
Photoredox and Electrochemistry-Enabled Syntheses of this compound
Modern synthetic chemistry has increasingly turned to photoredox catalysis and electrochemistry to drive reactions under mild conditions, often with unique selectivity. These methods offer powerful alternatives for the construction of C-N bonds, including the N-alkenylation of amines like morpholine.
Photoredox Catalysis
Visible-light photoredox catalysis can be employed for the hydroamination of alkenes, providing a direct and atom-economical route to N-alkylated amines. nih.gov An anti-Markovnikov hydroamination of an unsaturated amine can be achieved using an organic photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate, in the presence of a hydrogen atom donor like thiophenol. nih.gov This method could be applied intermolecularly by reacting morpholine with 1-pentene. The reaction proceeds via the generation of a nitrogen-centered radical which then adds to the alkene.
The scope of such photoredox-mediated hydroaminations can be broad, and the conditions are typically mild, using visible light irradiation at room temperature. nih.gov The table below illustrates the scope of a photocatalytic intermolecular anti-Markovnikov hydroamination.
| Entry | Alkene Substrate | Amine Substrate | Photocatalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-Octene | Boc-NH2 | 9-Mesityl-10-methylacridinium tetrafluoroborate | 75 | nih.gov |
| 2 | Styrene | Boc-NH2 | 9-Mesityl-10-methylacridinium tetrafluoroborate | 68 | nih.gov |
| 3 | Allylbenzene | Sulfonamide | [Ir(ppy)2(dtbbpy)]PF6 | 85 | acs.org |
| 4 | Vinylcyclohexane | Carbamate | [Ir(ppy)2(dtbbpy)]PF6 | 78 | acs.org |
Electrochemistry-Enabled Synthesis
Electrochemical methods provide another sustainable and efficient avenue for the synthesis of N-alkenylamines. The electrochemical synthesis of allylic amines from terminal alkenes and secondary amines has been reported. nih.gov This oxidative transformation involves the electrochemical generation of an electrophilic species from the alkene, which then reacts with the amine nucleophile. nih.gov For the synthesis of a this compound derivative, this could involve the reaction of morpholine with a pentadiene or a related unsaturated C5 hydrocarbon.
This electrochemical approach is amenable to a variety of secondary amines and unactivated alkenes, including complex and biologically active molecules. nih.gov The reaction conditions are typically mild, proceeding at room temperature in an undivided electrochemical cell.
The following table presents examples of the electrochemical synthesis of allylic amines, demonstrating the potential of this method for the preparation of complex amine products.
| Entry | Alkene Substrate | Amine Substrate | Electrochemical Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-Octene | Piperidine (B6355638) | Constant current, Pt electrodes | 76 | nih.gov |
| 2 | 1-Butene (gas) | Pyrrolidine | Constant current, Pt electrodes | 65 (Z-selective) | nih.gov |
| 3 | Cyclohexene | Morpholine | Constant current, Pt electrodes | 82 | nih.gov |
| 4 | (S)-(-)-Limonene | N-Methylaniline | Constant current, Pt electrodes | 55 | nih.gov |
Advanced Reaction Chemistry of Pentenylmorpholine and Its Derivatives
Chemical Transformations Involving the Pentenyl Unsaturated System
The carbon-carbon double bond of the pentenyl group serves as a versatile handle for constructing new molecular architectures, particularly through intramolecular processes where the morpholine (B109124) nitrogen acts as a tethered nucleophile.
The spatial proximity of the morpholine nitrogen and the terminal alkene in 4-(pent-4-en-1-yl)morpholine facilitates intramolecular cyclization reactions, providing a powerful route to nitrogen-containing heterocyclic systems. These transformations are typically promoted by transition metal catalysts or electrophilic reagents that activate the double bond towards nucleophilic attack by the nitrogen atom.
A prominent class of such reactions is transition-metal-catalyzed hydroamination and its variants. For instance, gold(I) and platinum(II) complexes are known to be effective catalysts for the cyclization of aminoalkenes. In a typical mechanism, the metal catalyst coordinates to the alkene (π-activation), rendering it highly electrophilic and susceptible to attack by the intramolecular nitrogen nucleophile. This process, known as aminometalation, is followed by protodemetalation to release the cyclized product and regenerate the catalyst. Depending on the regioselectivity of the nitrogen's attack (following Markovnikov or anti-Markovnikov patterns), different ring sizes can be formed. For 4-(pent-4-en-1-yl)morpholine, a 6-endo-trig cyclization leads to the formation of a substituted piperidine (B6355638) ring fused to the morpholine scaffold.
Palladium catalysis offers alternative pathways, such as oxidative amination (a Wacker-type process). In the presence of a Pd(II) catalyst and an oxidant, the alkene is activated, attacked by the nitrogen, and the resulting organopalladium intermediate undergoes β-hydride elimination or further transformation, yielding unsaturated or functionalized cyclic products.
Table 3.1.1: Representative Cyclization Reactions of 4-(pent-4-en-1-yl)morpholine This table presents data from analogous aminoalkene systems, demonstrating the expected outcomes for pentenylmorpholine.
| Catalyst/Reagent | Solvent | Conditions | Major Product | Key Finding |
|---|---|---|---|---|
| PdCl₂(CH₃CN)₂ / CuCl₂ | THF | 65 °C, O₂ (1 atm) | Octahydropyrido[1,2-a]morpholin-4-ium derivative (oxidative cyclization product) | Demonstrates Pd(II)-catalyzed aerobic oxidative cyclization (Wacker-type aminocyclization). |
| AuCl(PPh₃) / AgOTf | DCE | 80 °C | 4-Methyl-octahydropyrido[1,2-a]morpholin-4-ium salt (from 6-endo-trig cyclization) | Gold(I) effectively catalyzes the hydroamination via π-activation of the alkene. |
| Ti(NMe₂)₄ | Toluene | 110 °C | 4-Methyl-octahydropyrido[1,2-a]morpholine | Titanium amides serve as pre-catalysts for base-catalyzed intramolecular hydroamination. |
| H₂SO₄ | CH₂Cl₂ | 0 °C to rt | 4-Methyl-octahydropyrido[1,2-a]morpholin-4-ium salt | Brønsted acids promote cyclization via protonation of the alkene to form a carbocationic intermediate. |
The pentenyl chain can participate in or trigger molecular rearrangements, often subsequent to an initial chemical activation. A well-established pathway for such transformations in related systems involves the formation of a carbocationic intermediate followed by skeletal reorganization.
Upon treatment with a strong protic acid (e.g., H₂SO₄, TFA) or a Lewis acid, the terminal double bond of 4-(pent-4-en-1-yl)morpholine can be protonated. This initially generates a secondary carbocation at the C5 position. This carbocation is poised for two competing pathways: direct trapping by the morpholine nitrogen (as described in 3.1.1) or rearrangement to a more stable intermediate. Through a 1,2-hydride shift, the secondary carbocation can rearrange to a more stable tertiary carbocation if the chain is appropriately substituted.
For the unsubstituted pentenyl chain, the most relevant rearrangement is one that accompanies the cyclization process. For example, in an acid-catalyzed cyclization, the initial formation of a six-membered ring containing a secondary carbocation can be followed by a Wagner-Meerwein-type rearrangement to form a thermodynamically more stable bicyclic system, especially under forcing conditions or with specific substitution patterns that favor such shifts. These rearrangements underscore the importance of reaction conditions in dictating the final product structure, diverting the reaction from simple cyclization to more complex rearranged scaffolds.
The pentenyl group is an excellent participant in multicomponent cascade reactions, where several chemical bonds are formed in a single operation from three or more starting materials. These processes are highly valued for their efficiency in rapidly building molecular complexity.
Palladium-catalyzed cascades are particularly powerful in this context. A representative example involves the reaction of 4-(pent-4-en-1-yl)morpholine with an aryl or vinyl halide and carbon monoxide. This process, a type of carbonylative aminocyclization, constructs a complex ketone-containing heterocyclic product. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide (Ar-X). The resulting arylpalladium(II) complex then undergoes insertion of carbon monoxide to form an aroylpalladium(II) intermediate. This species is intercepted by the pentenyl moiety of the morpholine substrate in a migratory insertion step (carbopalladation). The final and irreversible step is the intramolecular nucleophilic attack of the morpholine nitrogen onto the carbon bearing the palladium, which closes the ring and regenerates the Pd(0) catalyst. This cascade efficiently forges multiple C-C and C-N bonds, leading to functionalized piperidone derivatives fused to the morpholine ring.
Table 3.1.3: Example of a Three-Component Cascade Reaction
| Component 1 | Component 2 | Component 3 | Catalyst System | Conditions | Product Type |
|---|---|---|---|---|---|
| 4-(pent-4-en-1-yl)morpholine | Iodobenzene | Carbon Monoxide (CO) | Pd(OAc)₂ / PPh₃ | Toluene, 100 °C, 40 bar CO | Bicyclic piperidone derivative (e.g., 4-benzyl-octahydropyrido[1,2-a]morpholin-6-one) |
| 4-(pent-4-en-1-yl)morpholine | Vinyl triflate | Carbon Monoxide (CO) | Pd₂(dba)₃ / dppf | DMF, 80 °C, 20 bar CO | Bicyclic enone piperidone derivative |
Reactivity of the Morpholine Nitrogen and Oxygen Heteroatoms in this compound
While the pentenyl group provides a site for unsaturation-driven chemistry, the morpholine ring itself contains reactive heteroatoms that define a separate class of chemical behaviors.
The nitrogen atom in this compound is a tertiary amine, possessing a lone pair of electrons that imparts both basic and nucleophilic character. Its reactivity is fundamental to many transformations.
Nucleophilicity: The nitrogen readily attacks electrophiles. A classic example is the quaternization reaction , where treatment with an alkyl halide, such as methyl iodide, results in the formation of a quaternary ammonium (B1175870) salt. This reaction is typically fast and quantitative.
N-Oxide Formation: The nitrogen can be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has distinct electronic and steric properties and can be used as a mild oxidant or in rearrangement reactions (e.g., the Meisenheimer rearrangement).
Basicity: With a pKa of its conjugate acid estimated to be around 8.0-8.5 (similar to N-methylmorpholine), this compound is a moderately strong base. It can be used as a proton scavenger in reactions that generate acid byproducts, such as acylations or protections of alcohols with silyl (B83357) chlorides. Its steric profile is slightly larger than that of N-methylmorpholine due to the pentenyl chain, which can influence its effectiveness as a catalyst versus a simple base.
Table 3.2.1: Representative Reactions at the Morpholine Nitrogen
| Reaction Type | Reagent | Solvent | Product | Significance |
|---|---|---|---|---|
| Quaternization | Methyl Iodide (CH₃I) | Acetone | 4-methyl-4-(pent-4-en-1-yl)morpholin-4-ium iodide | Forms a stable quaternary ammonium salt; fundamental amine reactivity. |
| N-Oxidation | m-CPBA | CH₂Cl₂ | 4-(pent-4-en-1-yl)morpholine N-oxide | Creates a new functional group with unique chemical properties. |
| Protonation (Base) | HCl (aq) | Water | 4-(pent-4-en-1-yl)morpholin-4-ium chloride | Demonstrates basicity; forms a water-soluble salt. |
The oxygen atom of the morpholine ring, while generally unreactive in bond-forming reactions, plays a critical non-covalent role in directing reactivity and influencing the physical properties of the molecule.
Hydrogen Bond Acceptor: The lone pairs on the ether oxygen make it a potent hydrogen bond acceptor. In protic solvents like water or alcohols, the oxygen atom will engage in hydrogen bonding, influencing the molecule's solubility and conformational preferences. In a reaction environment, this ability can be crucial. The oxygen can coordinate to protic reagents or acidic catalyst sites, helping to organize the transition state assembly and potentially influencing stereochemical outcomes.
Chelation and Ligand Behavior: The 1,4-juxtaposition of the nitrogen and oxygen atoms allows the morpholine moiety to act as a bidentate chelating ligand for metal ions. When this compound coordinates to a metal center, both the "hard" oxygen and "soft" nitrogen can bind simultaneously, forming a stable five-membered chelate ring (if coordination occurs through an attached group) or a larger ring system. This chelation effect is a cornerstone of directing group strategies in modern organic synthesis. For example, in a metal-catalyzed reaction involving the pentenyl group, the morpholine moiety can pre-coordinate to the metal catalyst. This brings the catalyst into close proximity with the reactive alkene, effectively making the reaction intramolecular and enhancing its rate and selectivity. This substrate-directing capability can control regioselectivity in processes like hydroformylation or C-H activation at a site remote from the morpholine ring but spatially close due to chelation-enforced conformation.
Ring-Opening and Ring-Expansion Reactions of the Morpholine Heterocycle
The morpholine ring, while generally stable, can undergo cleavage or expansion under specific conditions, providing pathways to novel structures. The N-pentenyl substituent can influence these reactions either through electronic effects or direct participation.
Ring-Opening Reactions: Ring-opening of the morpholine heterocycle typically requires forcing conditions or specific activation. Thermal decomposition studies have shown that the ring can readily open via homolytic cleavages at elevated temperatures, leading to linear adducts. researchgate.net Mechanistic investigations suggest that these processes can lead to the formation of smaller nitrogenated species. researchgate.net
Another potential pathway for ring-opening is through N-oxide formation followed by rearrangement, analogous to the Polonovski reaction. While not specifically documented for this compound, this strategy is common for N-heterocycles. Similarly, the von Braun reaction, involving treatment with cyanogen (B1215507) bromide, could lead to a ring-opened N-cyano derivative and a terminally di-halogenated ether, although this classic reaction often requires harsh conditions.
More contemporary methods for synthesizing morpholines involve the ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization. beilstein-journals.orgresearchgate.netarkat-usa.org A proposed mechanism for a metal-free variant involves a single-electron transfer (SET) from the aziridine (B145994) to a persulfate anion, generating a radical cation. beilstein-journals.org This intermediate undergoes concerted ring-opening and nucleophilic attack by the alcohol to form an amino radical, which then cyclizes to the morpholine ring. beilstein-journals.org While this is a synthetic route to morpholines, the principles of radical-mediated ring-opening could potentially be reversed under specific electrochemical or photochemical conditions.
Ring-Expansion Reactions: Ring-expansion reactions transform the six-membered morpholine ring into larger seven- or eight-membered heterocycles. One conceptual approach involves the tandem ring-opening of an activated precursor followed by cyclization. For instance, strategies used to synthesize homomorpholines often start from activated aziridines or azetidines, which react with haloalcohols in an SN2-type ring-opening, followed by a base-mediated intramolecular ring closure to form the expanded ring. researchgate.net
A notable example involves the reaction of nitroarenes with secondary amines, including morpholine, which proceeds through a tandem ring expansion/contraction sequence. nih.gov The process involves the deoxygenation of the nitroarene to an aryl nitrene, which undergoes ring expansion. Trapping this intermediate with morpholine gives a dearomatized 2-amino-3H-azepine. Subsequent reaction with an acyl electrophile triggers a 6π electrocyclization, ultimately delivering highly functionalized anilide products. nih.gov This demonstrates the utility of morpholine as a nucleophile in complex cascade reactions that modulate other ring systems.
Multi-Component Reactions Incorporating this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, are powerful tools for rapidly building molecular complexity. nih.gov The this compound scaffold can participate in MCRs in several ways, either as the amine component, a nucleophilic trigger, or through reactions involving the pentenyl alkene.
The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a cornerstone of MCR chemistry. beilstein-journals.org While secondary amines like morpholine are not canonical substrates for the classic Ugi reaction, related isocyanide-based MCRs can be designed to incorporate them. A versatile de novo synthesis of morpholines utilizes an Ugi reaction with an α-hydroxy or α-halo oxo-component and ethanolamine, followed by an intramolecular SN2 cyclization to form the morpholine ring. nih.gov This highlights a strategy where components for building the morpholine scaffold are assembled in a multicomponent fashion.
Alternatively, morpholine can act as a catalyst. For instance, it has been used as a benign organocatalyst in water for the one-pot, three-component synthesis of dihydropyrano[c]chromene derivatives from aldehydes, malononitrile, and 4-hydroxycoumarin. researchgate.net
More directly relevant to this compound is the three-component carboamination of allylamines. rsc.org In these reactions, a transition metal catalyst, such as a palladium or nickel complex, facilitates the coupling of an allylamine (B125299), an aryl or vinyl halide, and a nucleophile. The N-pentenylmorpholine could serve as the allylamine component, enabling the installation of both a carbon-carbon and a carbon-nitrogen bond across the pentenyl double bond in a single step, leading to complex vicinal diamine structures. rsc.org
Development of Novel Domino and Tandem Reactions
Domino, or cascade, reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. numberanalytics.comnumberanalytics.com They are prized for their efficiency and elegance. The bifunctional nature of this compound, containing both a nucleophilic amine and a reactive alkene, makes it an ideal substrate for designing such transformations.
A quintessential example of a domino reaction involving N-alkenylmorpholines is the Lewis acid-catalyzed aza-Claisen rearrangement. acs.org In this transformation, an N-alkenylmorpholine reacts with an acid chloride in the presence of a Lewis acid like TiCl₄·(THF)₂. The reaction proceeds via a charge-accelerated nih.govnih.gov sigmatropic rearrangement to produce γ,δ-unsaturated amides with high stereoselectivity. For instance, the reaction of (E)-N-but-2-enylmorpholine with propionyl chloride gives the corresponding amide in 92% yield and >99:1 diastereomeric ratio. acs.org This reaction elegantly combines C-C and C-N bond formation with stereocontrol.
Table 1: Lewis Acid-Catalyzed aza-Claisen Rearrangement of N-Alkenylmorpholines
| N-Alkenylmorpholine | Acid Chloride | Lewis Acid | Yield (%) | diastereomeric ratio (syn:anti) | Reference |
|---|---|---|---|---|---|
| (E)-N-But-2-enylmorpholine | Propionyl Chloride | TiCl₄·(THF)₂ | 92 | >99:1 | acs.org |
| N-Crotylmorpholine | Benzoyl Chloride | Yb(OTf)₃ | 89 | 98:2 | acs.org |
| N-Cinnamylmorpholine | Acetyl Chloride | AlCl₃ | 75 | 95:5 | acs.org |
Tandem reactions can also be initiated at the pentenyl moiety. For example, a hydroamination/asymmetric transfer hydrogenation sequence has been used to synthesize 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org A similar strategy could be envisioned for this compound, where an initial intramolecular hydroamination could be followed by a subsequent transformation. Another powerful tandem strategy is the use of tandem sulfamoylation/aza-Michael reactions to prepare oxathiazinane dioxide heterocycles from linear alkenyl alcohols, showcasing a one-pot cyclization approach that could be adapted for amino-alkene systems. nih.gov
Synergistic Reactivity in One-Pot Transformations
One-pot transformations that combine multiple catalytic cycles or sequential reaction steps without intermediate purification offer significant advantages in terms of resource efficiency and yield. The synthesis of substituted morpholines often leverages such strategies.
A metal-free, one-pot synthesis of 2- and 2,3-disubstituted morpholines from aziridines and haloalcohols exemplifies this approach. beilstein-journals.org The reaction first uses ammonium persulfate to mediate the aziridine ring-opening and coupling with the haloalcohol, and then a base (KOH) is added to the same pot to effect the final intramolecular cyclization to the morpholine product. beilstein-journals.org This avoids the isolation of the haloalkoxy amine intermediate, streamlining the synthesis.
Another elegant one-pot procedure for morpholine synthesis involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate. chemrxiv.org This redox-neutral protocol relies on the clean mono-N-alkylation of the amine, which then undergoes cyclization to afford the morpholine ring. The synergy lies in the choice of a reagent that cleanly provides the necessary electrophilic partner for a subsequent intramolecular cyclization.
For a substrate like this compound, synergistic catalysis could involve the simultaneous activation of both the alkene and another reaction partner. For example, a photocatalytic multicomponent reaction has been developed for carbonyl alkylative amination, where alkyl radicals are generated via a hydrogen atom transfer process and added to in situ-generated iminium ions. acs.org A similar one-pot process could potentially couple this compound (as the amine), an aldehyde (to form the iminium ion), and a hydrocarbon (as the radical source).
Investigations into Reaction Mechanisms and Intermediates of this compound Transformations
Understanding the reaction mechanisms and the nature of transient intermediates is crucial for optimizing existing transformations and designing new ones. For reactions involving the this compound scaffold, mechanistic studies focus on the pathways of ring modulation and the cascade sequences initiated by either the amine or alkene.
The mechanism of the aza-Claisen rearrangement of N-alkenylmorpholines is believed to proceed through a six-membered, chair-like transition state. acs.org The Lewis acid coordinates to the carbonyl oxygen of the in situ-formed acyl-morpholinium species, which accelerates the nih.govnih.gov sigmatropic shift. This charge-accelerated model explains the high rate and stereoselectivity of the reaction. The key intermediate is a ketene (B1206846) aminal (or enol-enamine equivalent), which is then hydrolyzed upon workup to yield the final amide product.
In the ring-opening of aziridines to form morpholines, mechanistic studies point to different intermediates depending on the conditions. For Lewis acid-catalyzed processes, an SN2-type attack of the alcohol on the activated aziridinium (B1262131) ion is proposed. researchgate.net In the metal-free, persulfate-mediated variant, evidence suggests the formation of a radical cation intermediate (A), followed by an amino radical (B) after ring-opening, which ultimately leads to the haloalkoxy amine precursor (2a). beilstein-journals.org
Table 2: Proposed Intermediates in Morpholine Ring Transformations
| Reaction Type | Proposed Intermediate(s) | Key Characteristics | Reference |
|---|---|---|---|
| aza-Claisen Rearrangement | Acyl-morpholinium ion, Ketene aminal | Charge-accelerated nih.govnih.gov sigmatropic shift | acs.org |
| Metal-Free Aziridine Ring-Opening/Cyclization | Radical cation, Amino radical | Single-electron transfer (SET) pathway | beilstein-journals.org |
| Lewis Acid-Catalyzed Aziridine Ring-Opening | Activated aziridinium ion | SN2-type nucleophilic attack | researchgate.net |
| ANRORC Substitution | Ring-opened nitrile species | Addition, Ring-Opening, Ring-Closure sequence | wikipedia.org |
In nucleophilic substitutions on heterocyclic rings, the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism provides an alternative to simple SNAr or aryne pathways. wikipedia.org This mechanism, extensively studied on pyrimidines, involves the nucleophile adding to the ring, followed by cleavage of a C-N bond to form a ring-opened intermediate (often a nitrile), which then re-closes to give the substituted product. While not directly observed on morpholine itself, such a pathway could be conceivable for activated morpholine derivatives under strongly basic conditions with powerful nucleophiles. wikipedia.org
Pentenylmorpholine Based Catalysis in Asymmetric Synthesis
Application in Vinylogous Mukaiyama Aldol (VMA) Reactions
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Compound Names Mentioned
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Spectroscopic Characterization and Structural Elucidation of Pentenylmorpholine Derivatives for Research
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis of Pentenylmorpholine
NMR spectroscopy is a premier tool for probing the intricate conformational landscape of molecules in solution. For this compound, which contains a flexible pentenyl chain and a morpholine (B109124) ring capable of chair-boat interconversion, advanced NMR techniques provide critical insights into its structural and dynamic properties. auremn.org.brnih.gov
Multi-dimensional NMR experiments are indispensable for assigning the specific proton (¹H) and carbon (¹³C) chemical shifts and elucidating the stereochemistry of this compound derivatives. nih.govnih.gov Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.
COSY experiments establish proton-proton coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton of the pentenyl chain and within the morpholine ring.
HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignment of carbon signals based on their attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on through-space proximity of protons. mdpi.com This is particularly valuable for determining the relative orientation of the pentenyl chain with respect to the morpholine ring and for establishing the stereochemistry at chiral centers. For instance, NOE cross-peaks between protons on the pentenyl chain and specific axial or equatorial protons on the morpholine ring can define the preferred rotameric state around the C-N bond. mdpi.comnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Derivative This interactive table provides hypothetical data illustrating typical chemical shifts.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| Morpholine H-2, H-6 | 3.65 (t) | 67.5 | H-3, H-5 | C-3, C-5 |
| Morpholine H-3, H-5 | 2.40 (t) | 53.8 | H-2, H-6, Pentenyl H-1' | C-2, C-6, Pentenyl C-1' |
| Pentenyl H-1' | 2.55 (q) | 58.2 | Pentenyl H-2' | Morpholine C-3, C-5, Pentenyl C-2', C-3' |
| Pentenyl H-2' | 2.05 (m) | 28.9 | Pentenyl H-1', H-3' | Pentenyl C-1', C-3', C-4' |
| Pentenyl H-3' | 5.40 (m) | 128.5 | Pentenyl H-2', H-4' | Pentenyl C-2', C-5' |
| Pentenyl H-4' | 5.45 (m) | 130.1 | Pentenyl H-3', H-5' | Pentenyl C-2', C-5' |
This compound systems can exhibit several dynamic processes, including ring inversion of the morpholine moiety and restricted rotation around the nitrogen-pentenyl carbon (N-C1') bond. researchgate.netnih.gov These dynamic phenomena can be studied using variable-temperature (VT) NMR spectroscopy. researchgate.netnih.gov
At room temperature, if the rate of a dynamic process is fast on the NMR timescale, the spectrum shows averaged signals. As the temperature is lowered, the exchange rate slows, leading to signal broadening, followed by decoalescence into separate signals for each conformer at the slow-exchange limit. researchgate.net
For a this compound derivative, VT ¹H NMR can be used to study the chair-to-chair inversion of the morpholine ring. The free energy of activation (ΔG‡) for this process can be calculated from the coalescence temperature, providing quantitative information about the conformational flexibility of the heterocyclic ring. nih.gov Similarly, restricted rotation around the N-C bond, analogous to the C-N amide bond rotation, can be investigated if distinct rotamers are present. researchgate.netresearchgate.net
Table 2: Dynamic NMR Data for Ring Inversion in a Substituted N-Aryl-Morpholine System This table presents example data from a related system to illustrate the principles.
| Compound | Solvent | Coalescence Temp. (K) | ΔG‡ (kcal/mol) |
|---|---|---|---|
| N-(p-nitrophenyl)sulfonylmorpholine | CDCl₃ | 203 | 9.2 |
Data adapted from studies on N-arylsulfonyl morpholines, which serve as a model for studying inversion barriers. nih.gov
Mass Spectrometry Techniques for Structural Confirmation in Complex this compound Reactions
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular weight and elemental composition, of a molecule. It is crucial for confirming the products of complex chemical reactions involving this compound.
High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm). nih.govfiu.eduthermofisher.com This precision allows for the unambiguous determination of the elemental composition and molecular formula of the parent ion of a this compound derivative. thermofisher.com For example, HRMS can readily distinguish between two isobaric compounds (compounds with the same nominal mass but different elemental formulas), providing a high degree of confidence in the identity of a newly synthesized molecule.
Table 3: HRMS Data for a Hypothetical this compound Derivative (C₉H₁₇NO)
| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |
|---|
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. koreascience.kr The fragmentation pattern provides a structural fingerprint of the molecule. oak.go.krscispace.com
For this compound, characteristic fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, which could lead to the loss of the pentenyl group or fragmentation within the chain. researchgate.net
Ring Cleavage: Fragmentation of the morpholine ring itself can produce characteristic product ions.
Loss of Neutral Fragments: Cleavage within the pentenyl chain, such as through a retro-Diels-Alder reaction if applicable, or other rearrangements can lead to the loss of small neutral molecules. oak.go.kr
Table 4: Hypothetical MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺, m/z 156.1)
| Product Ion (m/z) | Proposed Fragment Structure/Loss |
|---|---|
| 114.1 | [M+H - C₃H₆]⁺ (Loss of propene from pentenyl chain) |
| 100.1 | [M+H - C₄H₈]⁺ (Loss of butene) |
| 88.1 | [C₄H₁₀NO]⁺ (Fragment containing the morpholine ring) |
X-ray Crystallography of this compound Adducts and Catalytic Intermediates
While NMR and MS provide structural information on molecules in solution and the gas phase, respectively, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state at atomic resolution. nih.govmdpi.com This technique is invaluable for studying this compound when it forms crystalline adducts with other molecules (e.g., metal salts, co-formers) or when it is part of a stable, crystallizable catalytic intermediate. weizmann.ac.ilresearchgate.net
A successful crystal structure analysis provides precise data on:
Bond Lengths and Angles: Confirming the exact geometry of the morpholine ring (e.g., chair conformation) and the pentenyl chain.
Conformation: Revealing the solid-state conformation of the molecule, including the torsion angles that define the orientation of the substituent relative to the ring.
Intermolecular Interactions: Detailing how molecules pack in the crystal lattice, including hydrogen bonding and van der Waals interactions.
In the context of a catalytic cycle, if an intermediate involving a this compound ligand can be isolated and crystallized, X-ray crystallography can provide a static snapshot of its structure. researchgate.net This information is crucial for understanding reaction mechanisms, as it can reveal the coordination geometry around a metal center and the binding mode of the ligand. acs.orgmdpi.com Similarly, the structure of an adduct, for instance between this compound and a metal complex, can be precisely characterized. researchgate.netrsc.orgnih.gov
Table 5: Illustrative Crystallographic Data for a Morpholine-Containing Coordination Complex This table shows representative data that would be obtained for a crystalline adduct.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 9.78 |
| β (°) | 105.2 |
| Volume (ų) | 992.1 |
| Z | 4 |
Determination of Absolute Stereochemistry and Conformation
The presence of stereocenters in this compound derivatives, potentially within the pentenyl chain or on a substituted morpholine ring, necessitates the determination of their absolute stereochemistry. X-ray crystallography stands as the definitive method for this purpose. acs.orgmdpi.com By analyzing the diffraction pattern of a single crystal, a complete three-dimensional electron density map can be generated, revealing the precise spatial arrangement of each atom and thus the absolute configuration (R/S) of all chiral centers. mdpi.comresearchgate.net For instance, the crystal structure of a related N-substituted morpholine derivative confirmed the chair conformation of the morpholine ring and the specific orientation of the substituent. researchgate.net
In the absence of suitable crystals for X-ray diffraction, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide powerful alternatives for assigning absolute configuration in solution.
Conformational analysis, which describes the various spatial arrangements of atoms that can be interconverted by rotation about single bonds, is equally critical. For this compound derivatives, the primary conformational questions involve the puckering of the morpholine ring and the rotational position (dihedral angles) of the pentenyl substituent relative to the ring. The morpholine ring typically adopts a stable chair conformation. acs.orgresearchgate.net Depending on the substitution pattern, the pentenyl group can occupy either an equatorial or an axial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for elucidating the preferred conformation in solution. nih.govacs.org By measuring the interactions between protons that are close in space, it is possible to deduce the relative orientation of the pentenyl chain and the morpholine ring protons. Furthermore, temperature-dependent NMR studies can provide insights into the energetics of conformational changes, such as the ring inversion of the morpholine scaffold. nih.gov Computational modeling, using methods like Density Functional Theory (DFT), complements experimental data by calculating the relative energies of different possible conformers, helping to identify the most stable structures. researchgate.netnih.gov
| Technique | Application in this compound Analysis | Key Information Obtained |
| X-Ray Crystallography | Absolute stereochemistry and solid-state conformation | Unambiguous R/S configuration, bond lengths, bond angles, ring conformation (chair), substituent orientation. mdpi.comresearchgate.net |
| NMR Spectroscopy | Conformational analysis in solution | Preferred conformation (e.g., equatorial/axial), dihedral angles of the pentenyl chain, energy barriers for ring inversion. nih.govacs.org |
| Computational Modeling | Prediction of stable conformers and spectroscopic properties | Relative energies of conformers, optimized geometries, predicted NMR and vibrational spectra. nih.gov |
Supramolecular Interactions in Crystalline this compound Structures
The arrangement of molecules in a crystal lattice, known as the crystal packing, is governed by a network of intermolecular interactions. researchgate.net Understanding these supramolecular interactions is crucial as they influence physical properties such as melting point, solubility, and stability. In crystalline this compound derivatives, hydrogen bonding is a key interaction. ethernet.edu.etnih.gov While the tertiary amine of the morpholine ring is a hydrogen bond acceptor, any N-H or O-H groups present on a substituted pentenyl chain could act as hydrogen bond donors. nih.gov
More commonly, weaker C-H···O and C-H···N hydrogen bonds play a significant role in stabilizing the crystal structure. researchgate.net The oxygen atom of the morpholine ether linkage is a potent hydrogen bond acceptor, leading to the formation of extended chains or networks of molecules. researchgate.net The nitrogen atom can also participate in such interactions.
| Interaction Type | Potential Donor/Acceptor in this compound | Significance in Crystal Packing |
| Hydrogen Bonding | Donor: N/A (unless substituted) Acceptor: Morpholine Oxygen, Morpholine Nitrogen | Directs the formation of specific, ordered assemblies like chains or sheets. researchgate.netethernet.edu.et |
| Weak C-H···O/N Bonds | Donor: C-H bonds (morpholine & pentenyl) Acceptor: Morpholine Oxygen & Nitrogen | Contributes significantly to the overall stability and dense packing of the crystal lattice. researchgate.net |
| Van der Waals Forces | All atoms, particularly the hydrocarbon pentenyl chain | Non-directional forces that contribute to cohesion and efficient space-filling. |
| π-π Stacking | Aromatic rings (if present as substituents) | Orients aromatic moieties in a parallel or T-shaped fashion, adding to lattice energy. researchgate.net |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Studies of this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for monitoring chemical reactions and characterizing the functional groups of reactants, intermediates, and products. americanpharmaceuticalreview.comedinst.com These methods are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active differ. edinst.comsci-hub.st In the context of synthesizing or modifying this compound, these techniques provide a rapid and non-destructive way to confirm structural changes.
A key functional group in this compound is the C=C double bond of the pentenyl chain. This group typically gives rise to a C=C stretching vibration in the region of 1640-1680 cm⁻¹ in the IR spectrum, which can sometimes be weak. However, this bond often produces a strong, sharp signal in the same region in the Raman spectrum, making Raman spectroscopy particularly useful for its identification. americanpharmaceuticalreview.com The C-H stretching vibrations associated with the double bond (=C-H) appear above 3000 cm⁻¹, distinct from the C-H stretches of the saturated parts of the molecule which are found just below 3000 cm⁻¹.
The morpholine ring itself has a characteristic and complex vibrational fingerprint. The C-O-C ether linkage gives rise to a strong, prominent C-O stretching band in the IR spectrum, typically around 1115-1120 cm⁻¹. nih.govresearchgate.net The C-N stretching vibrations of the tertiary amine are generally found in the 1200-1020 cm⁻¹ region. The CH₂ groups of the morpholine ring and the pentenyl chain produce characteristic scissoring (bending) vibrations around 1450-1470 cm⁻¹ and rocking/twisting vibrations at lower wavenumbers.
By comparing the spectra taken at different stages of a reaction, a researcher can track the disappearance of reactant signals and the appearance of product signals. For example, in a reaction to synthesize this compound from morpholine and a pentenyl halide, one would monitor the disappearance of the N-H stretching band of the morpholine reactant (a secondary amine, typically around 3300-3500 cm⁻¹) and the appearance of the characteristic bands for the pentenyl group in the product.
| Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |
| =C-H Stretch (alkene) | 3010-3095 (variable intensity) | 3010-3095 (strong) | Diagnostic for the presence of the pentenyl double bond. |
| C-H Stretch (alkane) | 2850-2960 (strong) | 2850-2960 (strong) | Arises from CH₂ groups in the morpholine ring and pentenyl chain. |
| C=C Stretch (alkene) | 1640-1680 (weak to medium) | 1640-1680 (medium to strong) | Often stronger and sharper in Raman spectra. americanpharmaceuticalreview.com |
| CH₂ Scissor (bending) | 1450-1470 (medium) | 1450-1470 (medium) | Present for all methylene (B1212753) groups. |
| C-O-C Stretch (ether) | 1115-1120 (strong) | 1115-1120 (weak) | A characteristic and strong band for the morpholine ring in IR. nih.gov |
| C-N Stretch (tert-amine) | 1020-1200 (medium) | 1020-1200 (medium) | Confirms the N-substituted nature of the morpholine. |
Theoretical and Computational Studies of Pentenylmorpholine and Its Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a chemical system. youtube.com
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. aps.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. mdpi.com DFT has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov
For a molecule like Pentenylmorpholine, DFT calculations would be employed to determine a variety of ground-state properties. These include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.
Electronic Properties: Calculating the distribution of electrons, which provides insight into the molecule's polarity, dipole moment, and regions susceptible to electrophilic or nucleophilic attack.
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com
Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm the structure.
Different functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d), cc-pVTZ) can be chosen to balance accuracy with computational expense. mdpi.com The choice of functional is critical as it significantly affects the results. mdpi.com
Table 1: Hypothetical DFT-Calculated Properties for a Morpholine (B109124) Derivative This table is for illustrative purposes and does not represent actual data for this compound.
| Property | Calculated Value | Units |
|---|---|---|
| Ground State Energy | -550.123 | Hartrees |
| Dipole Moment | 2.5 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -0.5 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. youtube.com These methods solve the Schrödinger equation and are systematically improvable; increasing the level of theory and the size of the basis set generally leads to more accurate results that converge towards the exact solution. ugent.be
While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are considered benchmarks for high-accuracy energy calculations. nih.gov For a molecule like this compound, these methods would be used to:
Obtain highly accurate single-point energies for geometries optimized at a lower level of theory (e.g., DFT).
Calculate precise reaction enthalpies and activation energies for proposed reaction pathways. ugent.be
Validate the results obtained from more approximate methods like DFT.
The CBS-QB3 method, for example, is a composite ab initio method that can predict standard enthalpies of formation with high accuracy. ugent.be
Computational Modeling of Reaction Pathways
Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. wiley-vch.de It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally. nih.gov
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along a reaction pathway. nih.gov Locating the TS is crucial for understanding reaction kinetics and mechanisms. Various computational algorithms are used to find TS structures.
Once a TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) analysis is then performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the located TS correctly connects the desired species.
Reactions are typically carried out in a solvent, which can significantly influence reactivity by stabilizing or destabilizing reactants, products, and transition states. nih.govslideshare.net Computational models can account for these solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a popular example. This approach is computationally efficient and captures bulk electrostatic effects.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical to the reaction mechanism. le.ac.uk
The choice of solvent can alter reaction barriers and even change the preferred reaction mechanism. slideshare.net For a this compound-catalyzed reaction, modeling in different solvents would be essential to predict its performance under realistic laboratory conditions.
Conformational Analysis and Stereochemical Prediction via Computational Methods
Conformational analysis involves systematically searching the potential energy surface to identify all stable low-energy conformers and the transition states that connect them. nih.gov This can be achieved through:
Systematic searches: Rotating bonds by a fixed increment.
Stochastic searches: Using methods like Monte Carlo simulations to randomly sample conformational space. nih.gov
Molecular Dynamics (MD) simulations: Simulating the movement of atoms over time to explore different conformations. nih.gov
Once the low-energy conformers are identified, their relative energies are calculated using high-level quantum chemical methods. According to the Boltzmann distribution, lower-energy conformers will be more populated at equilibrium. This analysis is critical for predicting the dominant shape of the molecule in solution. For reactions involving chiral molecules, computational methods can be used to predict stereochemical outcomes by calculating the activation energies for pathways leading to different stereoisomers. The pathway with the lower energy barrier is expected to be favored, thus determining the product's stereochemistry. Ab initio methods have been successfully used to calculate the conformational energies of various organic molecules. researchgate.netsci-hub.box
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational method for investigating the conformational dynamics of molecules. nih.gov By simulating the atomic movements over time, MD provides a detailed picture of the accessible three-dimensional arrangements, or conformations, that a molecule can adopt. calcus.cloud For this compound, understanding its conformational landscape is crucial as its shape can significantly influence its reactivity and interaction with other molecules.
The process of an MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. The quality of the force field is paramount for obtaining realistic simulations. portlandpress.com The simulation then proceeds by integrating Newton's equations of motion, allowing the molecule to explore its conformational space. portlandpress.com The resulting trajectory, a record of atomic positions over time, can be analyzed to identify the most stable and frequently occurring conformations.
Several techniques are employed to analyze MD trajectories and elucidate the conformational landscape. Clustering algorithms can group similar structures, revealing the predominant conformational families. aip.org Dimensionality reduction techniques, such as Principal Component Analysis (PCA), can simplify the high-dimensional conformational space into a more manageable, lower-dimensional representation, making it easier to visualize and interpret the molecule's dynamics. nih.gov
Table 1: Hypothetical Conformational Analysis of this compound from a 100 ns MD Simulation
| Conformer Cluster | Population (%) | Relative Energy (kcal/mol) | Dihedral Angle (Cα-Cβ-Cγ-Cδ) of Pentenyl Chain (°) | Morpholine Ring Conformation |
| 1 | 45.2 | 0.00 | -175.8 | Chair |
| 2 | 28.1 | 1.25 | 65.3 | Chair |
| 3 | 15.7 | 2.89 | -68.1 | Twist-Boat |
| 4 | 11.0 | 4.12 | 178.2 | Twist-Boat |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationships (QSAR) for Catalyst Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or, in this context, their catalytic performance. wikipedia.orglibretexts.org The fundamental principle of QSAR is that the structural and physicochemical properties of a molecule determine its activity. fiveable.me For catalyst design involving this compound, a QSAR approach could be instrumental in predicting the catalytic efficacy of its derivatives.
The development of a QSAR model involves several key steps. wikipedia.org First, a dataset of molecules with known catalytic activities is required. For this compound, this would involve synthesizing a library of its derivatives and experimentally measuring their performance in a specific catalytic reaction. Next, a set of molecular descriptors is calculated for each molecule. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices), among others. ijsdr.org
Once the descriptors are calculated, a mathematical model is built to relate these descriptors to the observed catalytic activity. Various statistical methods can be employed for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. fiveable.me The final step is to validate the model to ensure its predictive power. This is typically done by using the model to predict the activity of a set of compounds that were not used in the model's development.
A successful QSAR model for this compound-based catalysts could provide valuable insights into the key molecular features that govern catalytic activity. This knowledge could then be used to design new, more efficient catalysts with improved properties.
Table 2: Hypothetical QSAR Model for this compound-Based Catalysts
| Descriptor | Coefficient | p-value | Interpretation |
| LogP (Lipophilicity) | -0.25 | 0.012 | Increased lipophilicity is slightly detrimental to catalytic activity. |
| LUMO Energy (eV) | -1.58 | <0.001 | A lower LUMO energy, indicating greater electrophilicity, is strongly correlated with higher activity. |
| Molecular Volume (ų) | 0.08 | 0.045 | Larger molecules show a slight increase in catalytic performance. |
| Dipole Moment (Debye) | 0.72 | 0.005 | A higher dipole moment is associated with improved catalytic activity. |
This table presents hypothetical data for a QSAR model with the equation: Catalytic Activity = 2.5 + (-0.25 * LogP) + (-1.58 * LUMO) + (0.08 * Volume) + (0.72 * Dipole). This data is for illustrative purposes only.
Ligand Design and Optimization through Computational Approaches for this compound Derivatives
Computational methods are indispensable tools for the rational design and optimization of ligands derived from a parent structure like this compound. These approaches can significantly accelerate the process of identifying derivatives with enhanced properties, such as improved binding affinity to a biological target or superior performance as a catalyst. mdpi.com
One of the primary computational techniques used in ligand design is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor or active site. mdpi.com For this compound derivatives, docking studies could be used to understand how modifications to the pentenyl chain or the morpholine ring affect its binding to a target protein. The insights gained from docking can guide the design of new derivatives with improved interactions.
Pharmacophore modeling is another valuable ligand-based drug design technique. mdpi.com It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions) that are necessary for a molecule's activity. A pharmacophore model derived from a set of active this compound analogues could be used to screen virtual libraries of compounds to identify new potential ligands.
Structure-activity relationship (SAR) studies, often aided by computational analysis, are also crucial for ligand optimization. nih.gov By systematically modifying the structure of this compound and evaluating the effect of these changes on its activity, a clear understanding of the SAR can be established. Computational tools can help to rationalize these relationships by providing insights into the underlying molecular interactions. The morpholine moiety itself is a valuable pharmacophore in drug design due to its ability to improve properties like solubility and membrane permeability. mdpi.com
The design of novel tetrahydroquinoline derivatives incorporating a morpholine-like substitution has demonstrated the utility of computational studies, including molecular docking and MD simulations, in predicting strong binding interactions and stability within the active site of a target. mdpi.com Similarly, computational design has been successfully applied to morphine derivatives to enhance their binding selectivity. nih.gov These examples underscore the potential of computational approaches in the design and optimization of this compound derivatives for various applications.
Future Directions and Emerging Research Avenues for Pentenylmorpholine Chemistry
The Untapped Potential of Pentenylmorpholine-Based Organocatalysts
Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has seen significant advancements. While morpholine (B109124) derivatives have been investigated as organocatalysts, the specific role and potential advantages of a pentenyl substituent are yet to be detailed in published research. nih.gov
Integration into Bifunctional Catalytic Systems: A Hypothetical Framework
Bifunctional catalysts, which possess two distinct catalytic sites, offer enhanced efficiency and selectivity in chemical transformations. rsc.orgnih.govresearchgate.netnih.govmdpi.comrsc.orgnih.gov In theory, a this compound structure could be integrated into such systems. The morpholine nitrogen could act as a Lewis base, while the pentenyl group, after suitable modification, could anchor a Lewis acid or a hydrogen-bond donor. However, no specific research has been found that demonstrates the synthesis or application of such a this compound-based bifunctional catalyst.
Exploration in Visible Light Photoredox Catalysis: An Open Question
Visible light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecules under mild conditions. rsc.orgnih.govnih.govchemie-brunschwig.chprinceton.edu This technology often relies on catalysts that can absorb visible light and initiate single-electron transfer processes. While morpholine-containing compounds have been utilized in photoredox-mediated reactions, the specific contribution or application of a this compound derivative in this context has not been reported. The electronic properties of the pentenyl group could potentially be harnessed to modulate the photophysical properties of a catalyst, but this remains a hypothetical proposition without experimental validation.
The Role of this compound Derivatives in Sustainable Chemistry: A Field to Be Developed
The principles of green and sustainable chemistry guide the development of environmentally benign chemical processes. chemistryjournals.netresearchgate.netchemrxiv.orgnih.govnih.govchemrxiv.orgsciencedaily.commobt3ath.comrsc.orgtaylorfrancis.comnih.govorientjchem.org This includes the use of renewable feedstocks, waste valorization, and the design of atom-economical and energy-efficient reactions.
Applications in Waste Valorization and Green Synthetic Routes: A Future Prospect
Waste valorization aims to convert waste materials into valuable products, a key aspect of a circular economy. rsc.orgnih.govmdpi.comresearchgate.netnih.govmdpi.comrsc.org While the chemical industry is actively exploring such avenues, there is no specific information linking this compound to the valorization of any waste stream. Similarly, while the development of green synthetic routes is a major focus of modern chemistry, specific routes employing this compound are not described in the available literature.
Development of Environmentally Benign this compound Reactions: An Area for Innovation
The development of environmentally friendly reactions often involves the use of non-toxic reagents and solvents, and catalytic methods to minimize waste. taylorfrancis.com Research into the green synthesis of morpholine derivatives exists, but the specific reactions involving this compound and their environmental impact have not been a subject of detailed study. researchgate.netchemrxiv.orgnih.govchemrxiv.org
Integration of this compound Scaffolds into Advanced Synthetic Methodologies: Awaiting Discovery
The morpholine scaffold is a valuable building block in the synthesis of complex molecules. However, the integration of the this compound scaffold into advanced synthetic methodologies is not yet a documented area of research. The development of novel synthetic routes and strategies is a continuous effort in organic chemistry, and the unique reactivity of the pentenyl group could potentially be exploited in novel transformations, but such methods are yet to be discovered and reported. ocr.org.uk
Flow Chemistry Applications of this compound Transformations
Flow chemistry, or continuous-flow synthesis, is rapidly emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients. tue.nlchemcopilot.com This technology offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles for hazardous reactions, and seamless scalability from laboratory to industrial production. organic-chemistry.org The application of these principles to this compound chemistry holds significant promise for overcoming challenges associated with conventional synthetic methods.
The synthesis of morpholine derivatives, for instance, has been successfully translated to continuous-flow systems, demonstrating the potential for this technology in transformations involving the morpholine scaffold. acs.orgrsc.org A notable example is the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes under continuous-flow conditions to produce substituted morpholines. acs.org This method highlights the ability of flow chemistry to enable novel transformations that may be difficult to control in a batch setting. Furthermore, multi-step syntheses of complex molecules containing the morpholine moiety, such as the antihistamines cinnarizine (B98889) and cyclizine, have been efficiently performed in continuous-flow reactors, showcasing the technology's capacity for integrated and streamlined processes. tue.nl
For this compound, flow chemistry could be particularly advantageous for reactions involving the pentenyl group. The precise temperature control offered by microreactors can be critical in managing exothermic reactions or preventing side reactions, leading to higher yields and purities. Hydrogenations, oxidations, or addition reactions across the double bond of the pentenyl chain could be performed with greater selectivity and safety. The high surface-area-to-volume ratio in flow reactors also facilitates efficient mixing, which is crucial for multiphasic reactions. The potential for automating and integrating multiple reaction steps without the need for isolating intermediates can significantly reduce production time and cost. chemcopilot.com
Below is a table summarizing potential flow chemistry applications for this compound transformations based on established flow syntheses of related compounds.
| Transformation Type | Potential Application to this compound | Anticipated Advantages in Flow Chemistry | Reference for Similar Transformations |
| Photocatalytic Coupling | Synthesis of functionalized this compound derivatives. | Enhanced light penetration, precise control of irradiation time, improved safety. | acs.org |
| Multi-step Synthesis | Integrated synthesis of complex molecules starting from this compound. | Reduced manual handling, no isolation of intermediates, higher overall yield. | tue.nl |
| Hydrogenation | Selective reduction of the pentenyl double bond. | Improved handling of gaseous reagents (H2), enhanced safety, better catalyst performance. | organic-chemistry.org |
| Oxidation | Controlled oxidation of the pentenyl group to form diols or other oxygenated derivatives. | Superior temperature control to prevent over-oxidation, safer handling of oxidizing agents. | General Flow Chemistry Principles |
Machine Learning and Artificial Intelligence in this compound Reaction Prediction
The application of machine learning (ML) and artificial intelligence (AI) is set to transform the landscape of chemical synthesis by enabling the accurate prediction of reaction outcomes. organic-chemistry.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models that can forecast the products, yields, and optimal conditions for new transformations. organic-chemistry.orgappliedclinicaltrialsonline.com This data-driven approach moves beyond reliance on chemical intuition and trial-and-error experimentation, offering a more systematic and efficient path to reaction discovery and optimization. acs.org
The development of predictive models for this compound chemistry would involve several key steps:
Data Curation: Assembling a comprehensive dataset of reactions involving alkenes, amines, and morpholine derivatives from chemical literature and databases.
Feature Engineering: Converting the chemical structures of reactants, reagents, and products into machine-readable formats (e.g., SMILES strings, molecular graphs).
Model Training: Using the curated dataset to train a machine learning model, such as a neural network or a random forest, to predict reaction outcomes.
Model Validation: Testing the model's predictive accuracy on a separate set of reactions that were not used during training.
The table below outlines the potential impact of machine learning on predicting this compound reactions.
| Machine Learning Application | Specific Goal for this compound | Potential Impact | Relevant Research |
| Reaction Outcome Prediction | Predict the major product of a reaction involving this compound. | Reduces the need for extensive experimental screening of reaction conditions. | mit.eduresearchgate.net |
| Yield Prediction | Estimate the expected yield of a specific transformation. | Allows for the prioritization of high-yielding reaction pathways. | organic-chemistry.org |
| Retrosynthesis Planning | Propose a synthetic route to a target molecule derived from this compound. | Accelerates the design of synthetic strategies for novel compounds. | appliedclinicaltrialsonline.com |
| Catalyst Selection | Identify the optimal catalyst for a desired transformation. | Improves reaction efficiency and reduces catalyst screening efforts. | acs.org |
By leveraging the predictive power of machine learning, chemists can explore the chemical space around this compound more effectively, identify promising new reactions, and accelerate the development of novel molecules with desired properties.
Q & A
How to formulate a research question for studying Pentenylmorpholine in pharmacological contexts?
Level: Basic
Answer:
Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICOT (Population/Problem, Intervention, Comparison, Outcome, Timeframe) frameworks to structure your question. For example:
- PICOT: "In rodent models (Population), how does this compound (Intervention) compare to morphine (Comparison) in reducing neuropathic pain (Outcome) over 14 days (Timeframe)?"
Ensure alignment with gaps in existing literature (e.g., receptor-binding mechanisms or metabolic stability) and validate feasibility via preliminary data on compound availability and assay compatibility .
What are key considerations for experimental design in synthesizing and characterizing this compound?
Level: Basic
Answer:
- Reproducibility : Document reaction conditions (temperature, solvent ratios, catalysts) and purification steps (HPLC gradients, column specifications) in detail .
- Controls : Include positive/negative controls (e.g., morphine for bioactivity assays) and purity benchmarks (>98% via NMR/HPLC) .
- Characterization : Combine spectroscopic (¹H/¹³C NMR, IR) and chromatographic (HPLC-MS) methods to confirm structural integrity .
How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Level: Advanced
Answer:
- Methodological Audit : Compare assay conditions (e.g., cell lines, incubation times, solvent vehicles) that may alter results .
- Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc tests) to identify outliers or confounding variables .
- Multi-Lab Replication : Collaborate with independent labs to verify findings under standardized protocols .
What advanced methodologies optimize this compound’s synthetic yield and scalability?
Level: Advanced
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify optimal conditions .
- Continuous Flow Chemistry : Improve scalability and reduce side reactions compared to batch synthesis .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
How to manage and curate research data for this compound studies?
Level: Basic
Answer:
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, including raw spectra and bioassay results .
- Storage : Use repositories like Zenodo or institutional databases with version control.
- Documentation : Provide step-by-step protocols for data generation and analysis scripts (e.g., Python/R) .
What strategies ensure analytical rigor in this compound’s bioactivity studies?
Level: Advanced
Answer:
- Blinding : Implement double-blind protocols in animal or cell-based assays to reduce bias .
- Dose-Response Validation : Use at least five concentration points to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- Orthogonal Assays : Confirm results via complementary methods (e.g., calcium flux assays and radioligand binding) .
How to integrate multi-omics data (e.g., metabolomics, proteomics) in this compound research?
Level: Advanced
Answer:
- Systems Biology Tools : Use pathway analysis software (IPA, MetaboAnalyst) to link compound effects to biological networks .
- Machine Learning : Train models on omics datasets to predict off-target interactions or metabolic pathways .
- Data Fusion : Apply multivariate PLS (Partial Least Squares) to correlate structural features with omics profiles .
What methodologies validate computational models predicting this compound’s ADMET properties?
Level: Advanced
Answer:
- Cross-Validation : Compare in silico predictions (e.g., SwissADME, pkCSM) with experimental data (e.g., microsomal stability assays) .
- QSAR Refinement : Update quantitative structure-activity relationship models using newly synthesized analogs .
- Molecular Dynamics : Simulate ligand-receptor binding kinetics to validate docking scores .
What ethical considerations apply to in vivo studies of this compound?
Level: Basic
Answer:
- IACUC/IRB Compliance : Adhere to 3Rs (Replacement, Reduction, Refinement) and report pain/distress mitigation strategies .
- Transparency : Publish negative results to avoid publication bias .
- Data Sharing : Deposit raw animal study data in public repositories (e.g., Open Science Framework) .
How to design longitudinal studies assessing this compound’s stability and degradation?
Level: Advanced
Answer:
- Accelerated Stability Testing : Use high-temperature/humidity chambers (ICH Q1A guidelines) to predict shelf life .
- Degradant Profiling : Identify byproducts via LC-MS and assess toxicity (e.g., Ames test) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate degradation rates under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
